molecular formula C15H22Cl2N2 B5738965 N-(3,4-dichlorobenzyl)-1-propyl-4-piperidinamine

N-(3,4-dichlorobenzyl)-1-propyl-4-piperidinamine

Cat. No. B5738965
M. Wt: 301.3 g/mol
InChI Key: PJDQSUZKXOXSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorobenzyl)-1-propyl-4-piperidinamine, also known as fentanyl analog, is a synthetic opioid that has been gaining popularity in the research community due to its potent analgesic effects. This compound is similar to fentanyl, a highly potent opioid that is used clinically for pain management. However, its chemical structure is slightly different, which makes it more potent and potentially more dangerous than fentanyl.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-1-propyl-4-piperidinamine is similar to other opioids, such as N-(3,4-dichlorobenzyl)-1-propyl-4-piperidinamine. It works by binding to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. This leads to a reduction in pain perception and an increase in pain tolerance.
Biochemical and Physiological Effects
N-(3,4-dichlorobenzyl)-1-propyl-4-piperidinamine has several biochemical and physiological effects. It has been shown to cause respiratory depression, which can be life-threatening at high doses. It also has sedative effects, which can lead to drowsiness and impaired cognitive function. Additionally, it can cause constipation, nausea, and vomiting.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dichlorobenzyl)-1-propyl-4-piperidinamine in lab experiments is its potency. It has been shown to be highly effective in animal models of pain, which makes it a useful tool for studying pain mechanisms. However, its potency also makes it potentially dangerous, and precautions must be taken when handling this compound. Additionally, its effects on respiratory function and sedation can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(3,4-dichlorobenzyl)-1-propyl-4-piperidinamine. One area of interest is the development of new analogs with improved safety profiles. Another area of research is the investigation of the long-term effects of this compound on pain perception and opioid tolerance. Additionally, more research is needed to better understand the mechanisms underlying the side effects of N-(3,4-dichlorobenzyl)-1-propyl-4-piperidinamine, such as respiratory depression and sedation.

Synthesis Methods

The synthesis of N-(3,4-dichlorobenzyl)-1-propyl-4-piperidinamine involves several steps, including the reaction of 3,4-dichlorobenzyl chloride with propylamine to form N-(3,4-dichlorobenzyl)-1-propylamine. This intermediate is then reacted with piperidine to form the final product, N-(3,4-dichlorobenzyl)-1-propyl-4-piperidinamine. The synthesis method has been reported in several research articles and can be easily replicated in a laboratory setting.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-1-propyl-4-piperidinamine has been used extensively in scientific research to study its analgesic effects. This compound is highly potent and has a rapid onset of action, which makes it an ideal candidate for pain management. It has been shown to be effective in treating both acute and chronic pain, and has been studied in animal models of pain.

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2/c1-2-7-19-8-5-13(6-9-19)18-11-12-3-4-14(16)15(17)10-12/h3-4,10,13,18H,2,5-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDQSUZKXOXSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.